molecular formula C16H14ClNO2 B5407844 N-(3-acetylphenyl)-2-(3-chlorophenyl)acetamide CAS No. 72116-71-3

N-(3-acetylphenyl)-2-(3-chlorophenyl)acetamide

Cat. No.: B5407844
CAS No.: 72116-71-3
M. Wt: 287.74 g/mol
InChI Key: GWQQHQAKKKIOSO-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3-chlorophenyl)acetamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(3-chlorophenyl)acetamide typically involves the reaction of 3-acetylphenylamine with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(3-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetyl and chlorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and applications.

    N-(3-chlorophenyl)-2-(3-acetylphenyl)acetamide: Positional isomer with potentially different chemical properties.

    N-(3-acetylphenyl)-2-(4-chlorophenyl)acetamide: Chlorine atom in a different position, influencing its chemical behavior.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-11(19)13-5-3-7-15(10-13)18-16(20)9-12-4-2-6-14(17)8-12/h2-8,10H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQQHQAKKKIOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262031
Record name N-(3-Acetylphenyl)-3-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72116-71-3
Record name N-(3-Acetylphenyl)-3-chlorobenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72116-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-3-chlorobenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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